Methyl 2-(pyridazin-3-YL)acetate

Übersicht

Beschreibung

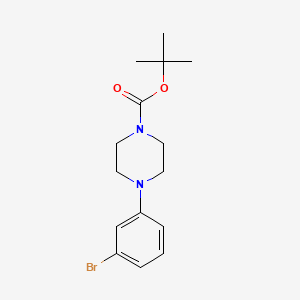

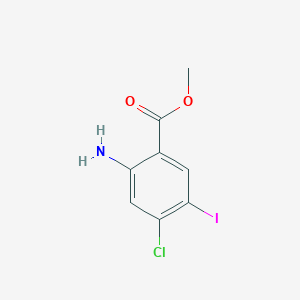

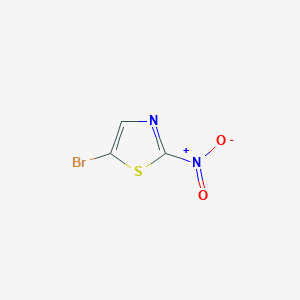

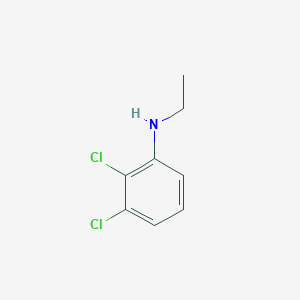

“Methyl 2-(pyridazin-3-YL)acetate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyridazine, a six-membered heterocycle containing two nitrogen atoms in adjacent positions .

Synthesis Analysis

The synthesis of pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, has been well studied. A common synthesis method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has also been reported .Molecular Structure Analysis

The molecular structure of “Methyl 2-(pyridazin-3-YL)acetate” is characterized by a pyridazine ring, which is a six-membered heterocyclic scaffold containing two nitrogen atoms in adjacent positions . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

Pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, exhibit a wide range of chemical reactions. These include both reactions of the diazine ring and reactions of various substituents attached to the ring . The chemical properties of pyridazines are considered, including both reactions of the diazine ring and reactions of various substituents attached to the ring .Physical And Chemical Properties Analysis

“Methyl 2-(pyridazin-3-YL)acetate” is a solid at room temperature . It has a molecular weight of 152.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

“Methyl 2-(pyridazin-3-YL)acetate” is a chemical compound with the CAS Number: 37444-32-9 . It’s a solid substance with a molecular weight of 152.15 .

The pyridazine derivatives, including pyridazinone (a derivative of pyridazine), have been found to exhibit a wide range of pharmacological activities . Initially, these compounds were exploited in search of cardiovascular drugs and for use in agrochemicals . Over time, this nucleus was found to be associated with a plethora of activities .

One specific application of a pyridazinone derivative was tested for inhibition of cardiac phosphodiesterase-III (PDE-III) fraction in vitro and for the inotropic activity in vivo . The compound 6-[3,4-dihydro-3-oxo-l,4-(2H)-benzooxazin-4-yl]-2,3,4,5-tetrahydro-5-methyl pyradazin-3-one was found to be a very potent and selective inhibitor of canine PDE-III fraction .

Safety And Hazards

“Methyl 2-(pyridazin-3-YL)acetate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Pyridazine derivatives, including “Methyl 2-(pyridazin-3-YL)acetate”, have been attracting substantial interest due to their potential pharmaceutical applications . The practical significance of these compounds is demonstrated and published data of the last decade devoted to them are considered systematically . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . Particular attention is given to the application of some pyridazine derivatives as pharmaceuticals, optical materials, and ligands for catalysis .

Eigenschaften

IUPAC Name |

methyl 2-pyridazin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-6-3-2-4-8-9-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGFGBBDBCPGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423332 | |

| Record name | Methyl 2-pyridazin-3-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(pyridazin-3-YL)acetate | |

CAS RN |

37444-32-9 | |

| Record name | Methyl 2-pyridazin-3-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)

![4-[(4-Chlorophenyl)Sulfanyl]Benzonitrile](/img/structure/B1353507.png)